An In-Depth Technical Guide to 5,6-Diaminopyrazine-2,3-dicarbonitrile: Core Chemical Properties for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5,6-Diaminopyrazine-2,3-dicarbonitrile: Core Chemical Properties for Researchers and Drug Development Professionals
An essential building block in heterocyclic chemistry, 5,6-diaminopyrazine-2,3-dicarbonitrile is a pivotal precursor in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
5,6-Diaminopyrazine-2,3-dicarbonitrile, with the CAS number 36023-58-2, is a stable, light beige solid. Its fundamental chemical and physical properties are summarized in the table below, providing a critical resource for its application in experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₆ | --INVALID-LINK-- |
| Molecular Weight | 160.14 g/mol | --INVALID-LINK-- |
| Melting Point | 332 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 625.6 ± 55.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.55 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO, Methanol (heated), and Water. | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Color | Light Beige | --INVALID-LINK-- |
| Stability | Hygroscopic. Store in a dark place under an inert atmosphere at room temperature. | --INVALID-LINK-- |
Spectroscopic and Safety Data
Expected Spectroscopic Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons. The chemical shift of these protons can be influenced by the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring and the nitrile groups.
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IR Spectroscopy: The infrared spectrum will prominently feature characteristic absorption bands for N-H stretching of the amino groups and C≡N stretching of the nitrile groups. For example, in the related compound 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a C≡N stretching vibration is observed at 2235 cm⁻¹[1].
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.
Safety and Hazard Information:
5,6-Diaminopyrazine-2,3-dicarbonitrile is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) --INVALID-LINK--. Appropriate personal protective equipment should be worn when handling this compound.
Synthesis and Reactivity
The primary synthetic route to 5,6-diaminopyrazine-2,3-dicarbonitrile involves the condensation reaction of diaminomaleonitrile with an α-dicarbonyl compound, typically glyoxal. This reaction provides a straightforward method to construct the pyrazine ring system.
Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile.
Experimental Protocol: Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile (General Procedure)
This protocol outlines a general method for the synthesis of pyrazine-2,3-dicarbonitriles from diaminomaleonitrile.
Materials:
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Diaminomaleonitrile
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Glyoxal (40% aqueous solution)
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Ethanol
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Acetic Acid (catalyst)
Procedure:
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Dissolve diaminomaleonitrile in ethanol in a round-bottom flask.
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Add an equimolar amount of 40% aqueous glyoxal to the solution.
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Add a catalytic amount of acetic acid to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
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Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.
Role in Drug Discovery and Development
5,6-Diaminopyrazine-2,3-dicarbonitrile serves as a critical starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its diamine functionality allows for the construction of fused ring systems, leading to the development of novel scaffolds for drug discovery.
One significant application is in the synthesis of pyrido[2,3-b]pyrazine derivatives. These compounds have been investigated for their biological activities, including their potential as kinase inhibitors.
Furthermore, 5,6-diaminopyrazine-2,3-dicarbonitrile is a key precursor in the synthesis of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a highly electron-deficient molecule. This derivative is utilized in the template synthesis of porphyrazine analogues, which are of interest in materials science and photodynamic therapy.
Synthesis of a Porphyrazine Precursor.
Experimental Protocol: Synthesis of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile [1]
Materials:
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5,6-Diaminopyrazine-2,3-dicarbonitrile
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Thionyl chloride (SOCl₂)
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p-Xylene
Procedure:
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Suspend 5,6-diaminopyrazine-2,3-dicarbonitrile (2 g, 12.5 mmol) in p-xylene (100 ml) in a round-bottom flask equipped with a reflux condenser.
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Add thionyl chloride (4 ml) to the suspension.
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Reflux the mixture for 20 hours.
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After cooling, evaporate the solvent under reduced pressure.
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Purify the dark-brown residue by vacuum sublimation (10 Torr) to yield the yellow product (1.2 g, 51%).
This reaction highlights the utility of 5,6-diaminopyrazine-2,3-dicarbonitrile as a versatile precursor for creating complex heterocyclic systems with interesting electronic properties. The resulting thiadiazole derivative exhibits strong electron-deficient characteristics, making it a valuable building block for advanced materials[1].
